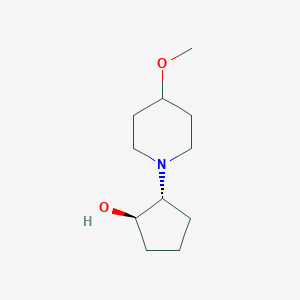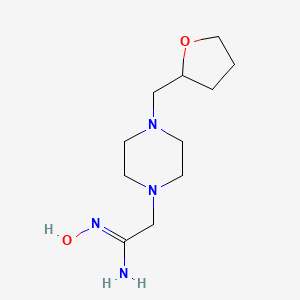
Di(heptadecan-9-yl) 8,8'-(methylazanediyl)dioctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate involves multiple steps, typically starting with the preparation of the heptadecan-9-yl and methylazanediyl intermediates. These intermediates are then reacted with dioctanoic acid under controlled conditions to form the final product . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of temperature, pressure, and reaction time to optimize the production efficiency .
化学反応の分析
Types of Reactions
Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Similar Compounds
Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate: Similar in structure but contains a hydroxybutyl group instead of a methyl group.
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate: Contains a hydroxyethyl group, offering different chemical properties and applications.
Uniqueness
Di(heptadecan-9-yl) 8,8’-(methylazanediyl)dioctanoate is unique due to its specific molecular structure, which provides distinct chemical and physical properties. These properties make it particularly useful in biochemical research and industrial applications .
特性
分子式 |
C51H101NO4 |
|---|---|
分子量 |
792.4 g/mol |
IUPAC名 |
heptadecan-9-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-methylamino]octanoate |
InChI |
InChI=1S/C51H101NO4/c1-6-10-14-18-24-32-40-48(41-33-25-19-15-11-7-2)55-50(53)44-36-28-22-30-38-46-52(5)47-39-31-23-29-37-45-51(54)56-49(42-34-26-20-16-12-8-3)43-35-27-21-17-13-9-4/h48-49H,6-47H2,1-5H3 |
InChIキー |
OECBDUZKBHEDBB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(C)CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)
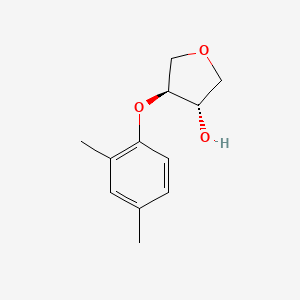
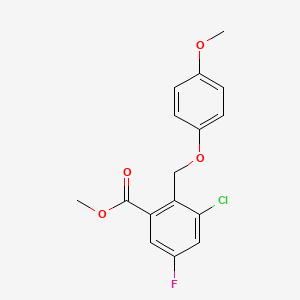
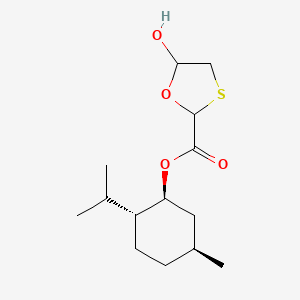
![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)
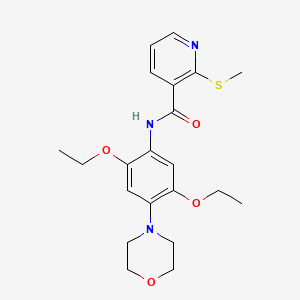
![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)

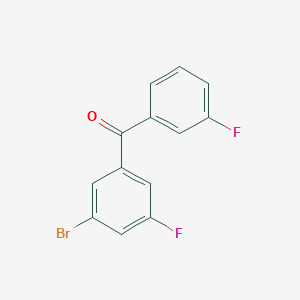

![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)
